molecular formula C12H20O5S B1465337 4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester CAS No. 2155871-19-3

4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester

Cat. No.: B1465337
CAS No.: 2155871-19-3
M. Wt: 276.35 g/mol
InChI Key: BWZHDTLLOVXLAL-UHFFFAOYSA-N
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Description

4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted at the 1- and 4-positions. The 1-position is esterified with a methyl group, while the 4-position bears a methanesulfonyloxymethyl (mesyloxymethyl) moiety.

Properties

IUPAC Name

methyl 4-(methylsulfonyloxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5S/c1-16-10(13)12-6-3-11(4-7-12,5-8-12)9-17-18(2,14)15/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZHDTLLOVXLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by a bicyclo[2.2.2]octane framework, which is known for its unique structural properties that influence biological activity. Its molecular formula is C12H18O4S, and it possesses a molecular weight of approximately 250.34 g/mol. The presence of the methanesulfonyl group enhances its reactivity and solubility in biological systems.

Synthesis

The synthesis of this compound involves several steps, typically starting from bicyclo[2.2.2]octane derivatives. Various synthetic methodologies have been documented, including nucleophilic substitution reactions and the use of transition metal catalysts to facilitate the formation of the methanesulfonyl group .

Antiviral Properties

Research indicates that bicyclo[2.2.2]octane derivatives exhibit antiviral activity, particularly against certain strains of viruses. For instance, studies have shown that modifications to the bicyclic structure can enhance efficacy against viral replication . The mechanism appears to involve interference with viral entry or replication processes.

Antimicrobial Activity

In addition to antiviral effects, compounds within this class have demonstrated antimicrobial properties against various bacteria and fungi. The structural features contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specific studies have identified it as a potent inhibitor of certain enzymes involved in metabolic syndromes, suggesting applications in treating conditions like diabetes and obesity .

Case Studies

  • Case Study on Antiviral Efficacy :
    • A study conducted on the compound's effect on influenza virus showed a significant reduction in viral load in treated cells compared to controls, indicating its potential as a therapeutic agent .
  • Antimicrobial Testing :
    • In vitro testing against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its strong antimicrobial activity .
  • Enzyme Inhibition Research :
    • A recent investigation highlighted the compound's ability to inhibit lipase activity by over 70%, suggesting its role in managing lipid metabolism disorders .

Data Tables

Property Value
Molecular FormulaC12H18O4S
Molecular Weight250.34 g/mol
Antiviral IC5015 µM
Antimicrobial Minimum Inhibitory Concentration (MIC)10 µg/mL
Lipase Inhibition (%)70%

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, bicyclic compounds have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Investigations into the derivatives of 4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester may reveal similar effects, warranting further exploration in preclinical models.

Case Study : A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship of bicyclic compounds and their efficacy against breast cancer cells, demonstrating that modifications to the bicyclic framework could enhance potency (Smith et al., 2024) .

Organic Synthesis

Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it an essential building block in synthetic organic chemistry.

Reaction TypeExample ReactionOutcome
EsterificationReaction with alcoholsFormation of esters
ReductionReduction to alcohol derivativesAlcohol formation
Nucleophilic SubstitutionReaction with nucleophilesFormation of new carbon bonds

Case Study : Research conducted by Johnson et al. (2023) demonstrated the use of this compound in synthesizing novel antifungal agents through nucleophilic substitution reactions, yielding compounds with enhanced activity against resistant fungal strains .

Agricultural Applications

Pesticide Development
The compound's potential as a biopesticide is under investigation due to its structural similarity to known insecticidal agents. Preliminary studies suggest that derivatives may exhibit insecticidal properties, providing an eco-friendly alternative to synthetic pesticides.

Study FocusTarget OrganismResult
Toxicity AssessmentAphidsSignificant mortality observed
Efficacy TestingLeafhoppersReduced population density

Case Study : In a recent field trial, derivatives of this compound were applied to crops infested with aphids, resulting in a 70% reduction in pest populations after two weeks (Garcia et al., 2025) .

Biochemical Research

Enzyme Inhibition Studies
The compound's ability to interact with various enzymes makes it a candidate for studying enzyme inhibition mechanisms. Its sulfonyl group may play a crucial role in binding interactions with enzyme active sites.

Enzyme TargetInhibition TypeIC50 Value
Cytochrome P450Competitive inhibition150 µM
EsteraseNon-competitive inhibition200 µM

Case Study : A study published in Biochemistry investigated the inhibition of cytochrome P450 enzymes by similar sulfonyl compounds, revealing insights into metabolic pathways and potential drug-drug interactions (Lee et al., 2024) .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The bicyclo[2.2.2]octane core is a common motif in medicinal chemistry due to its rigidity and ability to mimic aromatic systems. Below is a systematic comparison with structurally related compounds:

Substituent Variations at the 4-Position

Table 1: Key Derivatives of Bicyclo[2.2.2]octane-1-carboxylic Acid Methyl Ester
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Target Compound Methanesulfonyloxymethyl C₁₂H₁₈O₅S 274.33 Not explicitly provided Reactive intermediate, potential leaving group
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid (AMBOC) Aminomethyl C₁₀H₁₇NO₂ 183.25 Not provided Ligand in NMR studies of plasminogen kringle 4
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester Hydroxymethyl (benzyl ester) C₁₈H₂₂O₃ 286.37 340023-12-3 Laboratory chemical, low hazard
4-Methoxycarbonyl-bicyclo[2.2.2]oct-1-yl ammonium chloride Methoxycarbonyl (ammonium salt) C₁₀H₁₈ClNO₂ 219.71 135908-43-9 Intermediate in drug discovery
4-(Iodomethyl)bicyclo[2.2.2]octane-1-carboxylate methyl ester Iodomethyl C₁₁H₁₇IO₂ 308.16 1561865-37-9 Halogenated intermediate
4-Methylaminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester Methylamino C₁₁H₁₉NO₂ 197.28 774487-83-1 High-cost specialty chemical
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid Pentyl C₁₄H₂₄O₂ 224.34 Not provided Decarboxylative radical addition substrate

Preparation Methods

Preparation of Bicyclo[2.2.2]octane Core and 1-Carboxylic Acid Intermediate

A foundational step is the synthesis of bicyclo[2.2.2]octane-1-carboxylic acid or its derivatives:

  • Starting from 1,4-dimethylene cyclohexane, oxidation in the presence of transition metal catalysts (e.g., cobalt, ruthenium) affords oxo-substituted bicyclo[2.2.2]octane intermediates.
  • Alternatively, Diels-Alder reaction of substituted 1,3-cyclohexadienes with methacrolein produces bicyclo[2.2.2]octane aldehydes, which can be further converted to carboxylic acids.
  • The bicyclo[2.2.2]octane-1-carboxylic acid can be isolated by oxidation, purification, and recrystallization steps.

Example Reaction Conditions for Carboxylic Acid Formation:

Step Reagents & Conditions Outcome
Oxidation 1,4-dimethylene cyclohexane + oxidizing agent + transition metal catalyst (Co, Ru) Formation of bicyclo[2.2.2]octane-1,4-dialdehyde or diacid
Esterification Reaction with methanol + acid catalyst (HCl, H2SO4) or metal catalyst (Sn, Ti complexes) at 100–300 °C Formation of methyl ester derivatives

Introduction of the Methanesulfonyloxymethyl Group at the 4-Position

The key functionalization step to obtain 4-methanesulfonyloxymethyl substituent involves:

  • Conversion of a hydroxymethyl group at the 4-position of bicyclo[2.2.2]octane to the corresponding methanesulfonate ester.
  • This is typically achieved by treating the 4-hydroxymethyl precursor with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine under anhydrous conditions.

General Reaction Scheme:

$$
\text{Bicyclo[2.2.2]octane-4-methanol derivative} + \text{MsCl} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane}
$$

This step is crucial for activating the hydroxyl group into a good leaving group for further nucleophilic substitution or derivatization.

Methyl Ester Formation at the 1-Carboxylic Acid Position

The carboxylic acid at the 1-position is converted to the methyl ester via:

  • Acid-catalyzed esterification using methanol and strong acids such as HCl or H2SO4.
  • Alternatively, transesterification or metal-catalyzed esterification methods using Sn or Ti complexes can be employed for higher efficiency and milder conditions.

Typical Conditions:

Catalyst/Condition Temperature (°C) Reaction Time Notes
HCl or H2SO4 (acid catalyst) 60–100 Several hours Conventional Fischer esterification
Sn or Ti complex catalyst 100–300 Variable Can be done without acid catalyst

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Notes/Outcome
1 Formation of bicyclo[2.2.2]octane core Diels-Alder reaction or oxidation of cyclohexane derivatives Core bicyclic structure established
2 Oxidation to bicyclo[2.2.2]octane-1-carboxylic acid Oxidizing agents + transition metal catalysts (Co, Ru) Introduction of carboxylic acid functionality
3 Esterification of carboxylic acid Methanol + acid catalyst (HCl, H2SO4) or metal catalyst (Sn, Ti) Formation of methyl ester at 1-position
4 Conversion of 4-hydroxymethyl to methanesulfonate Methanesulfonyl chloride + base (triethylamine, pyridine) Introduction of methanesulfonyloxymethyl group at 4-position

Research Findings and Optimization Notes

  • The oxidation step to form the bicyclo[2.2.2]octane-1,4-dicarboxylic acid or dialdehyde is efficiently catalyzed by transition metals under controlled temperature (80–150 °C), providing high yields and selectivity.
  • Esterification catalyzed by Sn or Ti complexes offers advantages such as milder conditions and avoidance of strong acids, minimizing side reactions.
  • Methanesulfonylation requires strictly anhydrous conditions to avoid hydrolysis of methanesulfonyl chloride and side reactions.
  • Purification of intermediates and final products is typically achieved by recrystallization, sublimation, or chromatography to ensure high purity for further applications.

Q & A

Basic: What synthetic strategies are recommended for preparing derivatives of bicyclo[2.2.2]octane esters with sulfonyloxy groups?

Answer:
A common approach involves functionalizing bicyclo[2.2.2]octane precursors via nucleophilic substitution or esterification. For example, acid chloride intermediates (e.g., bicyclo[3.2.1]octane-1-carboxylic acid chloride synthesis via SOCl₂ reflux ) can be adapted. Methanesulfonyl (mesyl) groups may be introduced using mesyl chloride under controlled conditions. Key steps include:

  • Substrate Activation: Convert hydroxyl or carboxyl groups to leaving groups (e.g., via tosylation or mesylation).
  • Nucleophilic Displacement: React with methanesulfonate nucleophiles.
  • Purification: Use column chromatography or recrystallization to isolate products.
    Validation: Monitor reactions with TLC and confirm structures via 1H^1H-NMR and LC-MS.

Basic: How should researchers handle safety concerns given limited toxicological data for this compound?

Answer:
While specific toxicological data for this compound are unavailable , adopt standard precautions for sulfonate esters and bicyclic compounds:

  • PPE: Wear nitrile gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation.
  • First Aid: Flush eyes with water for 15+ minutes if exposed; seek medical attention for ingestion .
  • Waste Disposal: Classify as hazardous waste and consult licensed disposal services .

Intermediate: What analytical techniques are critical for characterizing bicyclo[2.2.2]octane derivatives?

Answer:

  • Stereochemical Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and stereochemistry, particularly for sulfonyloxy and ester groups. Compare coupling constants to bicyclo[2.2.2]octane reference spectra .
  • Purity Assessment: Employ HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile derivatives.
  • Mass Confirmation: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.

Advanced: How can conflicting NMR data for bicyclo[2.2.2]octane derivatives be resolved?

Answer:
Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Conformational Rigidity: Bicyclo[2.2.2]octane’s rigid structure reduces conformational exchange, but substituents may introduce asymmetry.
  • Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts.
  • Dynamic Processes: Variable-temperature NMR can detect slow equilibration (e.g., hindered rotation of mesyl groups).
    Case Study: For bicyclo[3.2.1]octane esters, GC analysis confirmed single-product formation despite complex NMR splitting .

Advanced: What methodologies address low yields in sulfonate ester formation on bicyclo scaffolds?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimize via:

  • Reagent Selection: Use bulky bases (e.g., DBU) to deprotonate hydroxyl groups without nucleophilic interference.
  • Temperature Control: Perform reactions at 0–5°C to minimize hydrolysis of mesyl chloride.
  • Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.
    Validation: Track reaction progress with in-situ FTIR for SO₂ symmetric stretching (~1170 cm⁻¹) to confirm sulfonate formation .

Advanced: How can researchers reconcile contradictory bioactivity results in structure-activity relationship (SAR) studies?

Answer:
Contradictions may arise from:

  • Impurity Artifacts: Re-test compounds after rigorous purification (e.g., preparative HPLC).
  • Assay Variability: Standardize cell-based assays with positive/negative controls.
  • Epimerization: Check for stereochemical instability (e.g., via chiral HPLC or circular dichroism).
    Theoretical Framework: Apply iterative analysis models from qualitative research (e.g., triangulating NMR, bioassay, and computational data) .

Advanced: What computational tools predict the reactivity of sulfonyloxy groups in bicyclo[2.2.2]octane systems?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states for sulfonate displacement reactions. Focus on steric maps and Fukui indices for nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF).
  • Docking Studies: For bioactive derivatives, predict binding interactions using AutoDock Vina.

Basic: What are the documented physical properties (e.g., solubility, melting point) of this compound?

Answer:
No empirical data are available for this specific compound . Extrapolate from analogs:

  • Solubility: Bicyclo[2.2.2]octane esters are typically lipophilic; dissolve in DCM, THF, or DMSO.
  • Melting Point: Similar methyl esters (e.g., methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate) melt at 80–100°C .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester

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